Tosyl cyanide

概要

説明

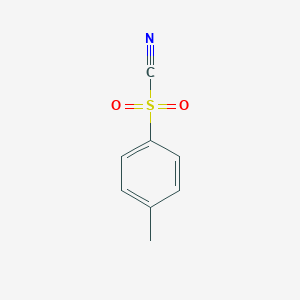

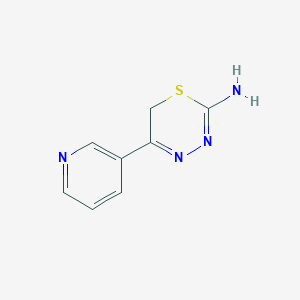

Tosyl cyanide, also known as p-Toluenesulfonyl cyanide, is an organic compound with the molecular formula C8H7NO2S . It is a white crystalline solid and is often used in the synthesis of biologically active compounds, such as drugs, pesticides, and dyes .

Synthesis Analysis

Tosyl cyanide is commonly used for cyanation and sulfonylation in organic synthesis and pharmaceutical chemistry . It can be prepared by reacting methanesulfonyl chloride with hydrocyanic acid, and the HCl generated by the reaction can be neutralized by alkali .Molecular Structure Analysis

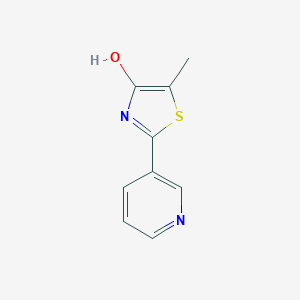

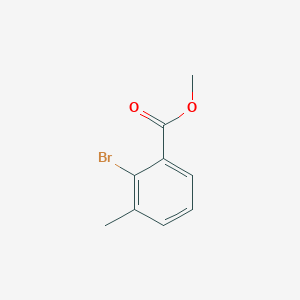

The molecular structure of Tosyl cyanide consists of tolyl and sulfonyl cyano groups . The molecular weight is 181.21 Da .Chemical Reactions Analysis

Tosyl cyanide undergoes various chemical reactions. For instance, it undergoes photo-induced radical transformations, generally conducted under mild conditions . It is also used in water-mediated radical C–H tosylation of alkenes .Physical And Chemical Properties Analysis

Tosyl cyanide has a melting point of 47-50 °C (lit.) and a boiling point of 105-106 °C/1 mmHg (lit.) . It has a density of 1.3055 (rough estimate) and a refractive index of 1.5650 (estimate) . It is soluble in common organic solvents .科学的研究の応用

Photocatalytic Transformations

This compound is used for photocatalytic transformations under mild conditions, which is a critical process in organic synthesis and pharmaceutical chemistry .

Water-mediated Radical C–H Tosylation

It is discovered that Tosyl cyanide can be used for water-mediated radical C–H tosylation of alkenes, a novel method that initiates with the formation of sulfinyl sulfone in the presence of water .

作用機序

The cyanide ion, CN-, in Tosyl cyanide binds to the iron atom in cytochrome C oxidase in the mitochondria of cells . It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Safety and Hazards

将来の方向性

Recent research has focused on the photocatalytic transformations of Tosyl cyanide, which are generally conducted under mild conditions . These transformations involve radical-involved transformations of Tosyl cyanide via photo-induced cyanation or sulfonylcyanation . This area of research is promising and may lead to new applications and methods in organic synthesis .

特性

IUPAC Name |

(4-methylphenyl)sulfonylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONIMGVUGJVFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172685 | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl cyanide | |

CAS RN |

19158-51-1 | |

| Record name | 4-Methylbenzenesulfonyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for tosyl cyanide?

A1: Tosyl cyanide (R = p-tolyl) has the molecular formula C8H7NO2S and a molecular weight of 181.23 g/mol. Key spectroscopic data includes a melting point of 49-50°C. []

Q2: How is tosyl cyanide typically prepared?

A2: Sulfonyl cyanides, including tosyl cyanide, are most effectively synthesized by reacting the sodium salt of a sulfinic acid with cyanogen chloride. Published procedures detail the specific preparation methods for tosyl cyanide [] and methanesulfonyl cyanide. []

Q3: What are the primary reactive functionalities of tosyl cyanide?

A3: Tosyl cyanide serves as a source of both the nitrile group (+CN) and the cyano radical (˙CN), making it valuable in various synthetic transformations. []

Q4: How is tosyl cyanide utilized in [4+2] cycloaddition reactions?

A4: The nitrile group in tosyl cyanide acts as a dienophile in [4+2] cycloadditions, specifically Diels-Alder reactions. Under mild conditions, it reacts with dienes like 2,3-dimethyl-1,3-butadiene, isoprene, and 1,3-butadiene, yielding 2-tosylpyridines and 3,6-dihydro-2-pyridones upon dehydrogenation and hydrolysis, respectively, of the intermediate cycloadducts. []

Q5: Can tosyl cyanide participate in reactions other than cycloadditions?

A5: Yes, tosyl cyanide can act as a C-sulfinylating agent. Under basic conditions, it reacts with 4-hydroxycoumarins and similar heterocycles to produce 3-sulfinylated products in high yields. This reaction is proposed to proceed through the in situ formation of sulfinyl cyanate, generated from the base-catalyzed rearrangement of TsCN. []

Q6: How is tosyl cyanide employed in cyanation reactions?

A6: Tosyl cyanide serves as a convenient cyanide source in various cyanation reactions. * Photoinduced Cyanation: Under visible light and photoredox catalysis, TsCN facilitates the direct cyanation of C(sp3)–H bonds, transforming unreactive C–H bonds into C–CN bonds. [] This methodology offers a valuable tool for selective one-carbon elongation in complex molecule synthesis. * Radical Cyanation: In the presence of organic photoredox catalysts, TsCN participates in the cyanation of bromoarenes. This process involves a silyl-radical-mediated bromine abstraction, generating an aryl radical that reacts with TsCN to yield the aromatic nitrile. []* Hydrocyanation: Cobalt catalysts enable the hydrocyanation of olefins using TsCN, providing a mild and efficient approach for introducing the cyano group across a double bond. [, ]

Q7: What is the role of tosyl cyanide in the synthesis of thiadiazoles?

A7: Tosyl cyanide plays a crucial role in the synthesis of novel 1,2,4-thiadiazoles bearing a di-tert-butylphenol substituent at the thiadiazole 3-position. The reaction involves a thermally generated nitrile sulfide that undergoes a 1,3-dipolar cyclization with tosyl cyanide. This process forms a thiadiazole intermediate containing a labile 5-tosyl substituent. [, ]

Q8: How does tosyl cyanide react with norbornadiene?

A8: Tosyl cyanide exhibits diverse reactivity with norbornadiene. It undergoes a [2 + 2 + 2]-cycloaddition (Homo-Diels-Alder reaction) to form a nortricyclene-derived tetracyclic lactam. Additionally, it participates in homo-conjugate 1,4-addition reactions to yield two other nortricyclene derivatives. [, ]

Q9: Can tosyl cyanide participate in reactions with stereochemical control?

A9: Yes, tosyl cyanide participates in stereoselective reactions. For example, it enables the selective synthesis of α,α-disubstituted β-ketiminonitriles via the electrophilic cyanation of β,β-disubstituted enesulfinamides. Depending on the stereoisomer of the starting enesulfinamide, any of the four stereoisomers of the target compound can be obtained. []

Q10: Are there any unusual mechanistic features associated with tosyl cyanide reactions?

A10: Yes, the hydrolysis of the cycloaddition product formed from tosyl cyanide and cyclopentadiene proceeds through an unusual mechanism. 18O labeling experiments suggest the involvement of a specific intermediate (intermediate 6) during the hydrolysis, leading to the formation of the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ]

Q11: Are there any safety considerations when handling tosyl cyanide?

A11: Yes, caution is advised when handling tosyl cyanide. Reports indicate that it can occasionally undergo violent decomposition during drying. [] Therefore, using it in a well-ventilated area, such as a fume hood, is recommended.

Q12: What is the recommended storage for methanesulfonyl cyanide?

A12: Methanesulfonyl cyanide exhibits good stability when stored in a tightly sealed container at or below 0°C. It can be stored for extended periods without significant loss of purity and can be distilled without decomposition under appropriate conditions. []

Q13: What are potential areas for future research involving tosyl cyanide?

A13: Given its versatility, several avenues exist for future research with tosyl cyanide. * Exploring new catalytic applications beyond those already established, such as asymmetric catalysis. * Developing milder and more sustainable reaction conditions for its transformations.* Expanding its use in the synthesis of complex natural products and pharmaceuticals.

Q14: What are the advantages of using organic photoredox catalysts with tosyl cyanide?

A14: Organic photoredox catalysts offer several advantages when used with TsCN:* Mild reaction conditions: These reactions typically proceed at room temperature, minimizing the formation of unwanted side products.* Metal-free systems: They provide an environmentally friendlier alternative to traditional metal-based catalysts.* Redox-neutral conditions: This avoids the need for stoichiometric amounts of oxidants or reductants, improving atom economy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)